(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of an anthracene moiety and a furan ring, which are linked through a thiourea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde with 3-(2-furyl)acryloyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The anthracene and furan moieties play a crucial role in the binding process, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: This compound shares the anthracene moiety but lacks the thiourea and furan groups.
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid phenyl ester: Similar in structure but contains an amino group instead of the thiourea linkage.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains the anthracene core but with different substituents.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA is unique due to the presence of both the anthracene and furan moieties linked through a thiourea bridge. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C22H14N2O4S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
(E)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H14N2O4S/c25-19(10-8-14-4-3-11-28-14)24-22(29)23-13-7-9-17-18(12-13)21(27)16-6-2-1-5-15(16)20(17)26/h1-12H,(H2,23,24,25,29)/b10-8+ |
InChI Key |
PIGWULAMIMWFLN-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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